molecular formula C8H11Cl2F3N2 B2412507 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride CAS No. 1349717-46-9

1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride

Cat. No. B2412507
CAS RN: 1349717-46-9
M. Wt: 263.09
InChI Key: JQAQYQIJYSCQDL-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2 . It is also known by the synonyms 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride and (2-(TRIFLUOROMETHYL)BENZYL)HYDRAZINE DIHYDROCHLORIDE .


Molecular Structure Analysis

The molecular structure of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is represented by the InChI code 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . This indicates that the molecule contains a benzyl group attached to a hydrazine group, with a trifluoromethyl group attached to the benzyl group.


Physical And Chemical Properties Analysis

The molecular weight of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is 263.0875496 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is used in the synthesis of various heterocyclic compounds, which have been evaluated for antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).

Synthesis of Fluorinated Heterocycles

  • Formation of Pyrazoles, Isoxazoles, Pyrimidines, and Quinolines : The compound is involved in the condensation with various diketones to produce pyrazoles, isoxazoles, pyrimidines, and quinolines. These compounds, with the trifluoromethyl group, show a range of biological activities (Sloop et al., 2002).

Enzyme Inhibition and Antimicrobial Properties

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Derivatives of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride are studied for their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, showing moderate inhibition and potential for treatment in conditions like Alzheimer's disease (Krátký et al., 2020).

Pharmaceutical Development

  • Construction of Pharmaceutically Valuable Triazoles : The compound is used in the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are important in pharmaceuticals. This synthesis offers a route to explore the toxicity and structure-activity relationship of these compounds (Wang et al., 2022).

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;;/h1-4,13H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAQYQIJYSCQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride

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